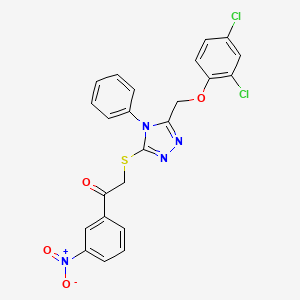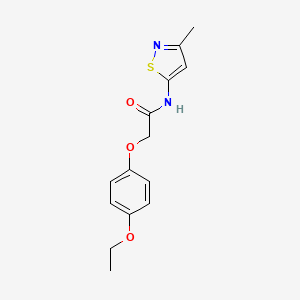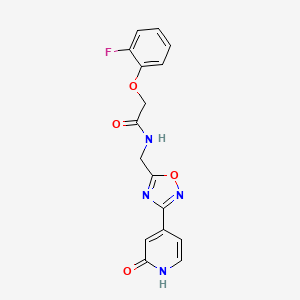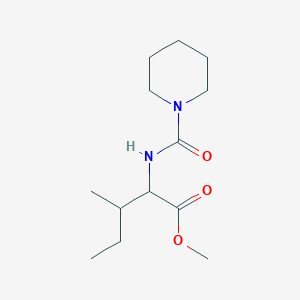
2-((5-((2,4-dichlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-nitrophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-((2,4-dichlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(3-nitrophenyl)ethanone is a useful research compound. Its molecular formula is C23H16Cl2N4O4S and its molecular weight is 515.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques : The compound and its derivatives have been synthesized through various chemical reactions, including the reaction of benzhydroxamic acids with ketals of ketones, yielding 1,3,4-dioxazoles that decompose into phenylisocyanates and ketones at elevated temperatures. A kinetic study of this decomposition in nitrobenzene was attempted, providing first-order rate constants (Nohira et al., 1967).
Structural Elucidation : Through various techniques such as nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy, the molecular structures of compounds like 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone have been characterized, revealing potential applications in corrosion inhibition and other areas (Jawad et al., 2020).
Applications in Material Science
Corrosion Inhibition : Studies have found that derivatives of this compound act as effective corrosion inhibitors for mild steel in corrosive environments, with inhibition efficiency reaching up to 95.10% at certain concentrations and temperatures. The surface morphology tests via scanning electron microscopy (SEM) demonstrated the compound's efficacy in preventing corrosion (Jawad et al., 2020).
Polymer Synthesis : Research into thermotropic polyesters based on related compounds has been conducted, showcasing the potential of these chemicals in creating materials with specific thermal and optical properties. Such polyesters have been studied for their inherent viscosities, differential scanning calorimetry (DSC), and wide-angle X-ray scattering (WAXS) measurements, indicating their nematic or isotropic melt-forming capabilities (Kricheldorf & Thomsen, 1992).
Antimicrobial and Antituberculosis Activity
Antimicrobial Properties : Certain synthesized derivatives have shown antimicrobial activity against species like Bacillus subtillis, Staphylococcus aureus, Escherichia coli, and Salmonella typhi, providing a basis for further exploration into their use as antimicrobial agents (Patel et al., 2011).
Antituberculosis Potential : A series of 3-heteroarylthioquinoline derivatives, synthesized from related compounds, has been screened for in vitro activity against Mycobacterium tuberculosis H37Rv, with some compounds demonstrating significant activity. This research highlights the potential for developing new antituberculosis agents based on these chemical structures (Chitra et al., 2011).
Propriétés
IUPAC Name |
2-[[5-[(2,4-dichlorophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(3-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N4O4S/c24-16-9-10-21(19(25)12-16)33-13-22-26-27-23(28(22)17-6-2-1-3-7-17)34-14-20(30)15-5-4-8-18(11-15)29(31)32/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YICNLHWKAYOZNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC(=CC=C3)[N+](=O)[O-])COC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[2-Chloro-5-(trifluoromethyl)pyridine-3-carbonyl]piperazin-1-yl}acetamide](/img/structure/B2986935.png)
![2-{(E)-[(4-fluoro-3-methylphenyl)imino]methyl}phenol](/img/structure/B2986936.png)



![2-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2986945.png)
![N-(2-methoxyphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2986946.png)

![2-{[4-cyclopropyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2986951.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2986953.png)
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2986954.png)

![N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2986958.png)